molecular formula C7H8ClN3O2 B2431844 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine CAS No. 1820705-93-8

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine

Cat. No.: B2431844
CAS No.: 1820705-93-8
M. Wt: 201.61
InChI Key: ZVOKEOADEACZOZ-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine (CAS 1820705-93-8) is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 . As a nitropyridine derivative, it serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Nitropyridines are recognized as convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects . Specifically, 3-nitropyridine scaffolds are valuable in the synthesis of potent inhibitors for various biological targets. For instance, analogous structures have been utilized in developing Janus kinase 2 (JAK2) inhibitors and potent glycogen synthase kinase-3 (GSK3) inhibitors, which are relevant in therapeutic areas such as oncology and neurology . The molecular structure features both a chloro and a nitro group on the pyridine ring, which are excellent handles for further functionalization through reactions such as nucleophilic substitution and reduction, making this compound a valuable starting material for constructing more complex, biologically active molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. The compound should be stored according to the supplier's recommendations.

Properties

IUPAC Name

5-chloro-N,N-dimethyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOKEOADEACZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine typically involves the nitration of 5-chloro-2-aminopyridine followed by N,N-dimethylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The resulting 5-chloro-3-nitropyridin-2-amine is then subjected to N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine serves as an important intermediate in organic synthesis. It is utilized for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical reactions, such as nucleophilic substitutions and reductions.

Biology

In biological research, this compound is studied for its potential biological activities:

  • Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes, which can be pivotal in drug design.
  • Cellular Studies : It is used in studies investigating cellular signaling pathways and mechanisms of action related to cancer and other diseases.

Medicine

The compound shows promise in medicinal chemistry:

  • Drug Development : Ongoing research explores its potential as a pharmaceutical intermediate for developing new therapeutic agents targeting various diseases.
  • Antimicrobial Properties : It has been evaluated for its efficacy against different bacterial strains, showing significant antimicrobial activity.

Case Studies

Several studies have documented the applications and effects of this compound:

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against various bacteria. The findings indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL.

Study 2: Anticancer Potential

Research conducted at a pharmaceutical development lab evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating potential anticancer properties.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the dimethylamino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-nitropyridin-2-amine: Lacks the chlorine atom at the 5-position.

    5-Bromo-N-methyl-3-nitropyridin-2-amine: Contains a bromine atom instead of chlorine and only one methyl group on the nitrogen.

    2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine: Different substitution pattern on the pyridine ring

Uniqueness

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine is unique due to the combination of its chlorine, nitro, and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C7H9ClN4O2
  • CAS Number: 224168
  • Structural Features: Contains a chloro group at the 5-position, a nitro group at the 3-position, and two dimethylamino groups.

Synthesis:
The synthesis of this compound typically involves:

  • Nitration of 5-chloro-2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid.
  • N,N-Dimethylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group and dimethylamino groups are crucial for binding to these targets, potentially leading to inhibition or alteration of their activity. Specific pathways may vary depending on the biological system studied.

Biological Activities

1. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting biofilm formation.

2. Anticancer Activity:
Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS), making it a candidate for further investigation in cancer therapies .

3. Analgesic Activity:
The compound has been evaluated for analgesic properties, demonstrating potential efficacy through mechanisms involving opioid receptors and other pain-related pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Anticancer EffectsInduced significant apoptosis in various cancer cell lines, with a notable increase in ROS levels.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains, reducing biofilm formation significantly.

Comparison with Similar Compounds

This compound can be compared with other nitropyridine derivatives:

CompoundStructural DifferencesBiological Activity
N,N-Dimethyl-3-nitropyridin-2-amineLacks chlorine at the 5-positionLower antimicrobial activity
5-Bromo-N-methyl-3-nitropyridin-2-amineContains bromine instead of chlorineSimilar anticancer properties
2-Chloro-N,6-dimethyl-3-nitropyridin-4-amineDifferent substitution patternVaries in receptor binding affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a chlorine atom at the 5-position of a pyridine ring using dimethylamine under controlled pH (8–9) and temperature (60–80°C) improves selectivity. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield . Monitoring reaction progress with TLC or HPLC ensures minimal by-products .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction to confirm molecular geometry and hydrogen-bonding patterns (e.g., amine-pyridine dimerization) . Complement with 1H^1H/13C^{13}C NMR to verify substituent positions: the nitro group at C3 deshields adjacent protons, while dimethylamine protons resonate at δ 2.8–3.2 ppm . Mass spectrometry (ESI-MS) confirms molecular weight (MW = 215.63 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling nitro and amine groups in this compound?

  • Methodological Answer : Nitro groups pose explosion risks under high heat or friction. Use spark-free equipment and avoid contact with reducing agents. Secondary amines may form nitrosamines (carcinogens) in acidic conditions; conduct risk assessments via supplier questionnaires and monitor raw materials for nitrosating agents (e.g., nitrites) . Follow institutional Chemical Hygiene Plans for waste disposal and emergency procedures .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction pathways for this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and activation energies for nitration or chlorination steps. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics to simulate batch reactor conditions . Pair computational results with experimental validation via in situ IR spectroscopy to track intermediate formation .

Q. What strategies resolve contradictions in spectroscopic data or reaction yields?

  • Methodological Answer : Discrepancies in NMR spectra may arise from solvent polarity or tautomerism. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to identify dynamic processes. For yield inconsistencies, apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Statistical tools like ANOVA identify significant factors, while machine learning (e.g., Random Forest) predicts optimal conditions .

Q. How can researchers mitigate nitrosamine formation during scale-up?

  • Methodological Answer : Implement Quality by Design (QbD) principles to map critical process parameters (CPPs). Use scavengers like ascorbic acid to trap nitrosating agents. Monitor nitrosamine levels via LC-MS/MS with a detection limit ≤1 ppm. For continuous manufacturing, employ membrane separation technologies to remove impurities in real-time .

Q. What advanced techniques validate bioactivity or catalytic potential of derivatives?

  • Methodological Answer : Screen derivatives for antibacterial activity using microdilution assays (e.g., MIC against E. coli). Compare results to standard drugs (e.g., ampicillin) with dose-response curves. For catalytic studies, use cyclic voltammetry to assess redox behavior or XPS to analyze surface binding sites .

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